4-amino-1-Piperidinepropanol
Description
Historical Development and Initial Academic Interest in Piperidine-Containing Architectures
The journey of piperidine (B6355638) began in the mid-19th century. It was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists isolated the compound by treating piperine—the alkaloid responsible for the pungency of black pepper—with nitric acid. wikipedia.org This origin is reflected in its name, which derives from the Latin word for pepper, Piper. wikipedia.org
Initial academic interest was piqued by piperidine's presence in a wide array of natural alkaloids. Beyond piperine, the piperidine structural motif is found in compounds such as the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine, famously used in the execution of Socrates. wikipedia.org This natural prevalence underscored the biological relevance of the piperidine scaffold.
Industrially, piperidine is produced via the hydrogenation of pyridine (B92270). wikipedia.org Its utility extends beyond being a mere chemical curiosity; it is a cornerstone in synthetic organic chemistry. The piperidine framework is one of the most common heterocyclic structures found in pharmaceuticals approved by the U.S. Food and Drug Administration. nih.gov Its six-membered ring, containing five carbon atoms and one nitrogen atom, offers a flexible yet stable conformational structure, which is advantageous for binding to biological targets. ccspublishing.org.cn The immense academic and industrial interest is reflected in the sheer volume of research, with one database search revealing over 7,000 publications related to piperidine within a recent five-year period. nih.gov This sustained focus highlights the enduring importance of piperidine-containing architectures in the design of modern drugs and agrochemicals. ccspublishing.org.cnnih.gov
Significance of the Piperidinepropanol Moiety in Chemical Synthesis and Scaffold Design
The piperidinepropanol moiety, which combines the piperidine ring with a three-carbon alcohol chain, represents a versatile and valuable scaffold in chemical synthesis. ontosight.ai This structural unit is a key building block in the creation of more complex molecules with specific biological activities. ontosight.aiontosight.ai The piperidine ring itself often imparts favorable pharmacokinetic properties to a molecule, such as enhanced membrane permeability and metabolic stability, while the propanol (B110389) tail provides a reactive handle for further chemical modification. researchgate.net
Research into various derivatives of 1-piperidinepropanol (B86026) has revealed its potential across several therapeutic areas. For instance, it has been employed as a reactant in the synthesis of novel non-imidazole histamine (B1213489) H3 receptor antagonists, which are designed to modulate histaminergic neurotransmission. sigmaaldrich.com The structure is also integral to compounds investigated for their neuroprotective or neuromodulatory effects and their potential to interact with opioid receptors for pain management. ontosight.ai The adaptability of the piperidinepropanol scaffold allows chemists to synthesize a diverse library of compounds for screening and development.
The following table details several substituted 1-piperidinepropanol compounds and their respective areas of research, illustrating the broad utility of this scaffold.
| Compound Name | Area of Research/Potential Application | Reference(s) |
| 1-Piperidinepropanol, p-aminobenzoate, hydrogen phosphate | Intermediate in pharmaceutical synthesis, particularly for neurological disorders. | ontosight.ai |
| 1-Piperidinepropanol, alpha-(4'-amino-4-biphenylyl)-, hydrochloride | Development of new pharmaceuticals in neurology and oncology. | ontosight.ai |
| 1-Piperidinepropanol, alpha,alpha-diphenyl-beta-(methoxymethyl)-, hydrochloride | Investigated as potential analgesics and neuroactive agents. | ontosight.ai |
| (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate (B1232345) (Ro 25-6981) | Selective GluN2B-containing NMDA receptor antagonist studied in the context of cognition and synaptic plasticity. | nih.govnih.gov |
This table is generated based on available research data and is for informational purposes only.
Current Academic Landscape and Research Gaps Pertaining to 4-amino-1-Piperidinepropanol
Despite the extensive research into piperidine derivatives and the established significance of the piperidinepropanol scaffold, the specific compound This compound remains conspicuously absent from mainstream academic literature. Its basic chemical identifiers are known:
| Property | Value | Reference(s) |
| CAS Number | 1098624-57-7 | simsonpharma.comlookchem.com |
| Molecular Formula | C8H18N2O | simsonpharma.com |
| Molecular Weight | 158.24 g/mol | simsonpharma.com |
A survey of scientific databases and chemical supplier catalogs reveals that this compound is primarily available via "custom synthesis." simsonpharma.com This indicates that it is not a standard, readily available reagent, and its synthesis is performed on-demand for specific research needs that are not widely published.
The primary research gap is the profound lack of publicly documented studies on this compound. While extensive literature exists for the synthesis and application of other piperidine derivatives, including various substituted 1-piperidinepropanols, there is a dearth of peer-reviewed papers detailing the synthesis, spectroscopic characterization, physicochemical properties, or potential applications of this compound. mdpi.comnih.gov
However, a recent Chinese patent application from 2023 for a "Synthesis method of this compound" suggests that interest in this specific molecule may be emerging within industrial or specialized research contexts. google.com This isolated piece of data points to potential, yet-to-be-disclosed applications. For a structurally related compound, alpha-(4'-Amino-4-biphenylyl)-1-piperidinepropanol hydrochloride, it has been noted that no direct synthesis protocols are publicly documented, further highlighting the underexplored nature of aminated piperidinepropanol derivatives. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYVDGIYOYCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino 1 Piperidinepropanol and Its Precursors
Chiral and Achiral Synthetic Routes to the 4-amino-1-Piperidinepropanol Core
The creation of the 4-aminopiperidine (B84694) core with precise stereochemistry is paramount. Modern organic synthesis offers a toolkit of powerful reactions to achieve this, ranging from asymmetric catalysis to multicomponent strategies.
Achieving enantiopure piperidine (B6355638) derivatives is often accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially.
One prominent method is the asymmetric hydrogenation of pyridine (B92270) precursors. The reduction of substituted pyridinium (B92312) salts can be achieved with high enantioselectivity using transition metal catalysts, such as iridium(I) complexes with chiral P,N-ligands nih.gov. Another approach involves the asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. This method yields highly functionalized piperidine derivatives with excellent stereoselectivity nih.govfigshare.comresearchgate.net. For instance, a C2-symmetric chiral phosphepine has been shown to be an effective catalyst for this transformation nih.gov.
Biocatalysis offers a green and highly selective alternative. Multi-enzymatic methods, such as a sequence involving a highly regio- and stereoselective transaminase reaction followed by a diastereoselective reduction of the resulting enamine or imine intermediate, can produce piperidines with multiple stereocenters from achiral precursors in just two steps researchgate.net. Engineered enzymes like transaminases, amine dehydrogenases, and imine reductases are increasingly employed to synthesize chiral amines with high efficiency and stereoselectivity under mild, aqueous conditions nih.gov.
Four distinct strategies were explored for the synthesis of a related chiral 4-amino-3-hydroxy piperidine derivative, highlighting the versatility of available methods. These included a novel Rh(I)-catalyzed asymmetric hydrogenation, the use of a chiral pool starting material (2-deoxy-D-ribose), and both biocatalytic and classical resolution techniques to resolve racemic intermediates nih.gov.
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective methods are designed to favor the formation of one diastereomer over others.
Multicomponent reactions can also be designed for high diastereoselectivity. For example, a three-component reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) produces 1,4-dihydropyridines, which can then be reduced with sodium triacetoxyborohydride (B8407120) to furnish polysubstituted piperidines with full diastereoselectivity nih.gov. This approach allows for the creation of up to five substituents in a specific stereochemical arrangement under mild conditions compatible with various functional groups nih.gov.
Table 1: Comparison of Diastereoselective Synthesis Methods for Piperidine Cores
| Method | Catalyst/Reagent | Key Features | Source |
|---|---|---|---|
| Photoredox C–H Arylation | Ir(III) photoredox catalyst | High diastereoselectivity achieved via a post-reaction epimerization to the thermodynamic product. | nih.govchemrxiv.org |
| Multicomponent Reaction + Reduction | Cerium(IV) ammonium nitrate (CAN), then Sodium triacetoxyborohydride | One-pot synthesis of a dihydropyridine (B1217469) intermediate followed by fully diastereoselective reduction. | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are highly efficient for building complex molecules like piperidines taylorfrancis.com. These reactions are atom-economical and can rapidly generate molecular diversity bohrium.com.
Various MCRs have been developed for piperidine synthesis. A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by a dual-functional ionic liquid to produce substituted piperidines in good yields researchgate.net. Another strategy involves the one-pot, three-component reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature bohrium.com. Similarly, a Yb(OTf)₃/AgOTf co-catalyzed system enables the one-pot synthesis of piperidone derivatives from components like dimethyl malonate and formaldehyde (B43269) O-benzyl oxime tandfonline.com. An efficient protocol for synthesizing highly functionalized piperidines also involves a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid acs.org.
Optimization Strategies for Reaction Yield and Selectivity in this compound Synthesis
To transition a synthetic route from a laboratory curiosity to a practical process, optimization of reaction parameters is essential. This involves fine-tuning conditions and carefully selecting catalysts and ligands to maximize yield and selectivity.
The choice of solvent can dramatically influence the rate, yield, and even the mechanistic pathway of a reaction. In the synthesis of substituted piperidines, a kinetic investigation comparing methanol and ethanol (B145695) found that ethanol led to a faster reaction rate, despite having a lower dielectric constant ajgreenchem.com. This highlights that solvent effects are complex and not solely dependent on polarity. The study demonstrated that kinetic analysis at various temperatures can be used to determine thermodynamic activation parameters, providing deeper insight into the reaction mechanism ajgreenchem.com. Piperidine itself is highly soluble in water and various organic solvents like alcohols and ethers, which makes it a versatile component and sometimes a solvent or base in chemical reactions solubilityofthings.comwikipedia.org.
The catalyst is often the heart of a synthetic transformation, and its efficiency is highly dependent on the ligands coordinating to the metal center. Significant research has been dedicated to developing new catalysts for piperidine synthesis.
For the hydrogenation of pyridines, a common route to the piperidine core, various heterogeneous catalysts have been developed, including those based on cobalt, ruthenium, and nickel nih.gov. A notable example is a nickel silicide catalyst, which was the first of its kind to be successfully applied in efficient pyridine hydrogenation nih.gov.
In palladium-catalyzed reactions, ligand design is critical for achieving high selectivity. A Pd-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes uses a specially designed pyridine-oxazoline (Pyox) ligand to provide chiral piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions nih.govorganic-chemistry.org. The development of novel ligands, such as N-piperidineethyl-functionalized indenyl ligands for organolanthanide complexes, continues to expand the catalytic toolbox for constructing complex molecules acs.org.
Table 2: Catalysts for the Synthesis of Piperidine Derivatives
| Catalyst Type | Metal Center | Reaction Type | Key Feature | Source |
|---|---|---|---|---|
| Heterogeneous Nanocatalyst | Co, Ru, Ni | Pyridine Hydrogenation | High stability and reusability; enables cis-diastereoselective hydrogenation. | nih.gov |
| Homogeneous Complex | Ir(I) | Asymmetric Pyridinium Hydrogenation | Uses chiral P,N-ligands for high enantioselectivity. | nih.gov |
| Homogeneous Complex | Pd(II) | Asymmetric Aminoacetoxylation | Requires a designed pyridine-oxazoline (Pyox) ligand for high selectivity. | nih.govorganic-chemistry.org |
| Homogeneous Complex | Rh(I) | Asymmetric Hydrogenation / Hydroamination | Effective for creating chiral centers. | nih.govorganic-chemistry.org |
| Organometallic Complex | Lanthanides (Yb, Eu, Sm, Nd) | Polymerization (example of reactivity) | Novel reactivity based on N-piperidineethyl-functionalized indenyl ligands. | acs.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern process development. These principles aim to reduce the environmental impact of chemical manufacturing by focusing on areas such as solvent selection, atom efficiency, and waste reduction. The synthesis of the core piperidine structure, a key component of this compound, provides a clear context for applying these sustainable practices.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether.
Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For the synthesis of piperidine precursors, several methods have been developed that utilize water as the reaction medium. For example, a mild and complete hydrogenation of pyridine derivatives to form piperidines can be conducted in water at 80°C under a hydrogen atmosphere, catalyzed by heterogeneous 10% Rhodium on Carbon (Rh/C) organic-chemistry.org. Another green approach involves the one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation organic-chemistry.org. These aqueous methods avoid the use of hazardous organic solvents, simplifying workup procedures and reducing environmental waste.
Solvent-Free Synthesis: Solvent-free, or neat, reactions represent a significant step forward in green synthesis by eliminating the solvent entirely. These reactions often lead to higher efficiency, shorter reaction times, and easier product purification. While specific solvent-free methods for this compound are not extensively documented, research on related heterocyclic compounds demonstrates the viability of this approach. For instance, solvent-free synthesis has been successfully applied to piperazine (B1678402) derivatives, which are structurally similar to piperidines researchgate.net. Such protocols often involve heating the neat reactants, sometimes with a catalyst, to initiate the reaction. The application of this methodology to the synthesis of piperidine precursors, for example, through the condensation of amines and aldehydes, is an active area of research aimed at creating more sustainable manufacturing processes.
Research Findings on Greener Solvents:
| Synthetic Approach | Key Features | Reactants/Precursors | Catalyst/Conditions | Reference |
| Aqueous Hydrogenation | Utilizes water as a safe solvent. | Pyridine derivatives | 10% Rh/C, 80°C, 5 atm H₂ | organic-chemistry.org |
| Microwave-Assisted Aqueous Synthesis | Fast, efficient, one-pot reaction in water. | Alkyl dihalides, primary amines | Microwave, alkaline aqueous medium | organic-chemistry.org |
| Solvent-Free Reaction | Eliminates solvent use, reducing waste. | Applicable to related heterocycles like piperazines. | Often involves thermal conditions. | researchgate.net |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product monash.edu. The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts monash.edu.
Calculating Atom Economy: The percent atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
An ideal reaction, such as an addition reaction, would have an atom economy of 100%, as all reactant atoms are incorporated into the final product chemrxiv.org. In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy .
Strategies for Improving Atom Economy: In the context of synthesizing this compound and its precursors, several strategies can be employed to improve atom economy and reduce waste:
Catalysis: The use of catalysts is paramount as they can enable more efficient reaction pathways and are, by definition, not consumed in the reaction, thus not contributing to waste monash.edunih.gov. For example, catalytic hydrogenation of pyridines to piperidines is highly atom-economical nih.gov.
Reaction Design: Preferring reaction types with high atom economy, such as additions and rearrangements, over those with poor atom economy, like the Wittig reaction or Grignard reactions which generate stoichiometric inorganic salts as waste.
Hypothetical Atom Economy Comparison for 4-Aminopiperidine Synthesis:
The table below illustrates a hypothetical comparison between a traditional synthetic pathway and a greener, more atom-economical pathway for a key precursor, 4-aminopiperidine.
| Metric | Traditional Pathway (e.g., Curtius Rearrangement) | Greener Pathway (e.g., Reductive Amination) |
| Key Transformation | Isonipecotate derivative → Isocyanate → 4-aminopiperidine derivative | 4-Piperidone + Ammonia (B1221849) + Reducing Agent → 4-Aminopiperidine |
| Byproducts | Nitrogen gas, alcohol from ester hydrolysis, waste from activating agents. | Water |
| Theoretical Atom Economy | Lower (significant mass lost as N₂ and other side products). | Higher (approaches 100% in an ideal catalytic reduction). |
| Waste Generation | Higher due to stoichiometric reagents and byproducts. | Minimal, especially with a recyclable heterogeneous catalyst. |
By focusing on principles like solvent choice and atom economy, the synthesis of this compound can be made significantly more sustainable, aligning with the broader goals of green chemistry to reduce the environmental footprint of the pharmaceutical industry unife.it.
Structural Elucidation and Advanced Conformational Analysis of 4 Amino 1 Piperidinepropanol
Spectroscopic Characterization Techniques Applied to Detailed Structural Assignment
Spectroscopic analysis is fundamental to elucidating the precise connectivity and spatial arrangement of atoms within the 4-amino-1-Piperidinepropanol molecule. While specific experimental data for this compound is not extensively available in published literature, the application of standard and advanced spectroscopic methods to similar piperidine-containing structures provides a clear framework for its characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational properties of molecules in solution. For piperidine (B6355638) derivatives, NMR provides critical insights into the geometry of the six-membered ring and the orientation of its substituents.
Correlation Spectroscopy (COSY): This two-dimensional NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to map the connectivity of protons within the piperidine ring and along the propanol (B110389) side chain, confirming the molecular skeleton. For instance, cross-peaks would reveal couplings between adjacent methylene (B1212753) protons in the ring and the propanol chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This is essential for assigning the ¹³C NMR spectrum and confirming which protons are bonded to which carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the propanol side chain to the nitrogen atom of the piperidine ring by observing a correlation between the N-CH₂ protons of the propanol chain and the C2/C6 carbons of the piperidine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents. For example, a NOESY experiment on a substituted piperidine could show dipolar interactions between an axial proton at C1 and other axial protons within the ring. nih.gov
The analysis of coupling constants in ¹H NMR spectra is also vital. In a chair conformation, large coupling constants between adjacent protons (e.g., H-1' and H-2') are indicative of a trans-diaxial relationship, which helps to confirm the stereochemistry of the ring. nih.gov Studies on various piperidine derivatives have shown that these advanced NMR techniques are indispensable for a complete structural and conformational assignment in solution. nih.govias.ac.innih.gov
Table 1: Representative NMR Techniques for Structural Analysis of Piperidine Derivatives
| Technique | Type of Information | Application to this compound Structure |
|---|---|---|
| COSY | ¹H-¹H coupling (2-3 bonds) | Maps proton connectivity within the piperidine ring and propanol side chain. |
| HSQC | ¹H-¹³C direct correlation (1 bond) | Assigns each carbon atom by linking it to its attached protons. |
| HMBC | ¹H-¹³C long-range correlation (2-4 bonds) | Confirms the connection of the propanol group to the piperidine nitrogen. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Determines the 3D orientation of substituents (axial vs. equatorial) on the piperidine ring. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and can also offer insights into molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, key functional groups would produce characteristic absorption bands. For instance, the O-H stretch of the alcohol group would appear as a broad band around 3300-3600 cm⁻¹, while the N-H stretches of the primary amine would be observed in the 3300-3500 cm⁻¹ region. C-N and C-O stretching vibrations would be found in the fingerprint region (typically 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. cardiff.ac.uk This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric stretches of less polar bonds can be more prominent in Raman spectra.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise vibrational assignment. elsevierpure.com By comparing the experimental IR and Raman spectra with computed spectra for different possible conformers, it is possible to determine the most stable conformation of the molecule. elsevierpure.com
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3300 - 3600 (broad) | IR |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 (sharp, often two bands) | IR |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 3000 | IR, Raman |
| N-H Bend | Amine (-NH₂) | 1590 - 1650 | IR |
| C-O Stretch | Primary Alcohol | 1050 - 1075 | IR |
| C-N Stretch | Amine/Piperidine | 1000 - 1250 | IR, Raman |
Crystallographic Studies and Solid-State Conformational Polymorphism
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) analysis provides the most detailed and accurate picture of a molecule's structure in the solid state. If a suitable single crystal of this compound can be grown, SCXRD would reveal:
Absolute Configuration: The precise 3D coordinates of every atom in the molecule, confirming the chair conformation of the piperidine ring and the specific orientation (e.g., equatorial) of the amino group.
Molecular Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding. In this case, strong hydrogen bonds involving the alcohol (-OH) and amine (-NH₂) groups would be expected to play a dominant role in the crystal packing.
Bond Lengths and Angles: Exact measurements of all bond lengths and angles, which can be compared with theoretical calculations.
While a specific Crystallographic Information File (CIF) for this compound is not publicly available, studies on related piperidine structures demonstrate the power of this technique in confirming conformations and identifying extensive hydrogen-bonding networks. strath.ac.uk
Powder X-ray Diffraction (PXRD) is a critical technique used to analyze microcrystalline solids. libretexts.org It is particularly important in pharmaceutical sciences for identifying different crystalline forms, known as polymorphs. nih.gov Polymorphism occurs when a single compound can crystallize into multiple distinct crystal structures, which can have different physical properties. wisdomlib.org
A PXRD experiment generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For this compound, PXRD would be used to:
Identify Crystalline Phases: Confirm the crystallinity of a solid sample and identify the specific polymorph present by comparing its pattern to a database of known forms.
Assess Purity: Detect the presence of other crystalline impurities or different polymorphic forms within a sample.
Monitor Stability: Track potential changes in the crystal structure during manufacturing or storage, as one polymorph might convert to another under certain conditions.
The diffraction pattern provides information about the lattice parameters (the dimensions of the unit cell), which are related to the intermolecular interactions within the crystal. libretexts.orgnih.gov
Conformational Analysis and Intramolecular Interactions of the Piperidinepropanol Framework
The piperidine ring is conformationally flexible, but like cyclohexane, it strongly prefers a chair conformation to minimize steric and torsional strain. wikipedia.org For this compound, the key conformational questions revolve around the orientation of the substituents on the piperidine ring and the flexibility of the propanol side chain.
The piperidine ring can undergo a ring inversion, which interconverts the two chair forms. This process exchanges the axial and equatorial positions. wikipedia.org In substituted piperidines, one chair conformation is typically more stable than the other. For the 4-amino group, an equatorial orientation is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6.
Ring Conformation Dynamics of the Piperidine Moiety
The piperidine ring in this compound primarily exists in a chair conformation, which minimizes torsional strain and steric interactions between adjacent atoms. In this conformation, the substituents can occupy either an axial or an equatorial position. The large propanol group at the nitrogen atom (N1) is expected to strongly prefer the equatorial position to minimize steric clash with the axial hydrogens on the ring. The 4-amino group can exist in either an axial or equatorial orientation, leading to two possible chair conformers.
Computational studies on similar 4-substituted piperidines suggest that the energy difference between the axial and equatorial conformers is influenced by the nature of the substituent. For an amino group, the equatorial conformation is generally favored, although the energy difference can be small. The interconversion between these two chair forms occurs rapidly at room temperature through a process known as ring flipping or ring inversion. This process involves transient, higher-energy conformations such as the half-chair, twist-boat, and boat forms. The energy barriers for these transitions are typically in the range of 10-12 kcal/mol for simple piperidine derivatives.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair (Equatorial NH2) | 0.0 | ~55-60 |
| Chair (Axial NH2) | ~0.5 - 1.5 | ~55-60 |
| Twist-Boat | ~5-6 | Variable |
| Boat | ~6-7 | Variable |
Note: The data in the table is estimated based on computational studies of analogous 4-substituted piperidine systems and represents typical energy differences.
Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance
The presence of both a hydrogen bond donor (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) within this compound allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the propanol's hydroxyl group and the nitrogen of the 4-amino group, or between a hydrogen of the 4-amino group and the oxygen of the propanol group. The formation of such a bond would depend on the conformation of the piperidine ring and the orientation of the propanol side chain.
An intramolecular hydrogen bond would likely stabilize a conformation where the two interacting groups are in close proximity. For instance, a hydrogen bond between the propanol side chain and an axial 4-amino group could potentially stabilize the axial conformer, counteracting the usual preference for the equatorial position. The strength of such a hydrogen bond would be influenced by the distance and angle between the donor and acceptor atoms.
Steric hindrance also plays a crucial role in the conformational landscape of this molecule. The bulky propanol group at the N1 position creates significant steric demand, strongly favoring an equatorial position to avoid 1,3-diaxial interactions with the hydrogens at C3 and C5 of the piperidine ring. The rotational freedom of the propanol side chain itself will also be influenced by steric interactions with the piperidine ring. The interplay between the drive to form a stabilizing intramolecular hydrogen bond and the need to minimize steric repulsion determines the predominant conformation of the molecule in different environments.
| Factor | Description | Effect on Conformation |
|---|---|---|
| Torsional Strain | Strain due to eclipsing bonds. | Favors the staggered arrangement of the chair conformation. |
| Steric Hindrance | Repulsive interactions between bulky groups. | The large 1-propanol (B7761284) group strongly prefers the equatorial position. |
| Intramolecular Hydrogen Bonding | Attractive force between a hydrogen atom and an electronegative atom within the same molecule. | May stabilize conformations, potentially including the less sterically favored axial orientation of the 4-amino group, by forming a pseudo-ring structure. |
Theoretical and Computational Chemistry Approaches to 4 Amino 1 Piperidinepropanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of molecular properties can be derived.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying piperidine-based compounds due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are employed to investigate the structural and electronic properties of piperidine (B6355638) derivatives by optimizing molecular geometries to find the most stable ground state conformation. nih.gov For instance, studies on related piperidine systems often use the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p) to determine optimized structures and electronic characteristics. researchgate.netrsc.org
These calculations provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net
DFT is also used to calculate various reactivity descriptors that help in predicting how a molecule will interact with other chemical species. researchgate.net Analysis of the Molecular Electrostatic Potential (MEP) surface helps to identify the electrophilic and nucleophilic sites within a molecule, which are regions susceptible to electrostatic interactions. researchgate.netresearchgate.net
The study of transition states is another critical application of DFT. By locating the transition state structure on the potential energy surface, chemists can calculate activation energies for chemical reactions, providing insights into reaction mechanisms and rates. For substituted piperidines, DFT has been used to understand the distribution of diastereomers by calculating their relative energies, corresponding to a thermodynamic ratio of isomers. chemrxiv.org
| Descriptor | Definition | Significance in Reactivity Prediction |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability; a smaller gap implies higher reactivity. researchgate.net |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons; more negative values indicate higher reactivity. nih.gov |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | S = 1 / (2η) | The reciprocal of hardness; higher softness indicates higher reactivity. researchgate.net |
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy for electronic structure determination, though they are typically more computationally demanding than DFT. researchgate.netresearchgate.net
For complex molecules like 4-amino-1-piperidinepropanol, high-accuracy ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. For example, a combined experimental and theoretical study on 1-amino-2,6-dimethylpiperidine (B1295051) utilized both DFT (B3LYP) and ab initio (HF) methods with the 6-31+G(d,p) basis set to calculate molecular geometry and vibrational frequencies. researchgate.net Such studies confirm that simpler models and levels of theory can be acceptable for analyzing peptide models, as they often show only minor differences in geometry and stability compared to higher-level calculations. researchgate.net These methods are crucial for obtaining precise electronic properties and for situations where DFT may not be sufficiently accurate, such as in systems with significant electron correlation effects.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational changes and the influence of the surrounding environment, such as a solvent. researchgate.net
MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. The accuracy of an MD simulation is highly dependent on the quality of the force field used. Several force fields are available for small molecules, including CHARMM, AMBER, OPLS, and MMFF94. fz-juelich.defu-berlin.de
For novel or specific systems like this compound, existing force fields may need to be extended or validated. The process of parameterization typically involves using high-level quantum mechanical (QM) computations to generate reference data for the molecule or its fragments. fz-juelich.de This QM data, which can include potential energy scans for dihedral angles and water interaction energies, is then used to fit the parameters of the molecular mechanics (MM) force field. fz-juelich.de
Studies comparing different force fields for piperidine analogs have noted differences in how they treat certain atom types, such as tertiary amine nitrogens, which can affect the resulting conformer populations. nih.gov For instance, the MMFF94 force field was found to be more sensitive than the Tripos force field to the effects of a bulky bisphenyl moiety on C-O internal rotation in a related system. nih.gov The development of advanced force fields, such as OPLS5, and open-source initiatives like the Open Force Field, aim to provide broader chemical space coverage and improved accuracy for molecular simulations. openforcefield.orgschrodinger.com
| Force Field | Key Features | Relevant Applications to Piperidine Systems |
|---|---|---|
| CHARMM (e.g., CGenFF) | Widely used for biomolecules; CGenFF provides parameters for drug-like molecules. | Used to derive parameters for opioid drugs containing a piperidine ring, based on QM computations. fz-juelich.de |
| AMBER | Popular for proteins and nucleic acids; GAFF (General AMBER Force Field) is for small organic molecules. | Included in extensive MD simulations of amino acids to compare dynamic properties across force fields. fu-berlin.de |
| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce properties of liquids. | Used in simulations of amino acids in explicit water. fu-berlin.de |
| MMFF94 (Merck Molecular Force Field) | Designed for broad applicability to organic and drug-like molecules in different environments. | Used in conformational analysis of piperidine analogs, showing sensitivity to substituent effects on bond rotation. nih.gov |
| COSMIC (Computation and Structure of Molecules in Solution) | Models electrostatic interactions using a simple Coulombic model with an effective dielectric constant. | Successfully predicted conformer energies of 4-substituted piperidines and their protonated salts. nih.gov |
MD simulations in an explicit solvent, like water, are crucial for understanding how a molecule like this compound behaves in a biologically relevant environment. researchgate.net These simulations can reveal key conformational behaviors and interactions by analyzing metrics such as the root-mean-square deviation (RMSD), hydrogen bonding patterns, and the solvent-accessible surface area (SASA). researchgate.net This analysis helps elucidate molecular interactions within a biological context. researchgate.net
Conformational analysis of piperidine derivatives is important as the spatial arrangement of the molecule dictates its interactions with biological targets. The piperidine ring typically adopts a chair conformation. fz-juelich.deresearchgate.net MD simulations can explore the ensemble of accessible conformations and the transitions between them. For 4-substituted piperidines, the preference for the substituent to be in an axial or equatorial position can be influenced by electrostatic interactions, especially upon protonation of the piperidine nitrogen. nih.gov Such simulations can validate the stability of a particular ligand conformation within a protein's active site. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Hypotheses for Derivatives
Computational methods are integral to establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For derivatives of this compound, these approaches can predict the activity of new compounds and guide synthetic efforts.
The process often begins with molecular docking, a technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net For 4-aminopiperidine (B84694) derivatives, docking studies have been used to understand their binding patterns within cytochrome P450 enzymes, revealing that the 4-amino group can form a key hydrogen bond with active site residues like serine 119. acs.org This interaction helps to position the piperidine moiety correctly for catalysis. acs.org
Based on the binding modes of a series of active compounds, a pharmacophore model can be generated. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models are then used for virtual screening of compound libraries to identify new potential hits.
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical properties of a series of compounds and their activities. mdpi.com For 4-aminopiperidine derivatives designed as DPP4 inhibitors, computational approaches supported the design strategy by showing appropriate binding interactions with the target's active sites. researchgate.netnih.gov These studies often combine docking, MD simulations, and DFT calculations to rationalize the observed SAR and to design new derivatives with improved potency and selectivity. researchgate.netnih.gov For example, SAR analysis of piperidine derivatives targeting sigma receptors revealed that the piperidine ring itself was a crucial structural element for high affinity. nih.gov
Ligand-Based and Structure-Based Design Principles Applied to this compound Scaffolds
The 4-aminopiperidine scaffold, a core component of this compound, is a prevalent feature in many biologically active molecules. researchgate.net Both ligand-based and structure-based computational design strategies are employed to optimize compounds containing this scaffold for various therapeutic targets.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For scaffolds related to 4-aminopiperidine, ligand-based methods can involve creating pharmacophore models. These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, based on a set of known active compounds.
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves analyzing the binding site of the target and designing ligands that fit sterically and electrostatically.
A notable application of these principles is in the development of inhibitors for Protein Kinase B (PKB/Akt), a key enzyme in cancer-related signaling pathways. researchgate.netnih.gov Researchers started with a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. By analyzing the crystal structure of a related kinase, PKA, they observed that a single amino acid difference in the binding site could be exploited to achieve selectivity. nih.gov Structure-guided modifications of the benzyl (B1604629) group on the piperidine scaffold led to the development of analogs with significantly improved selectivity for PKB over PKA. For instance, the introduction of 2,4-dichloro substituents on the benzyl ring increased selectivity approximately 150-fold while maintaining nanomolar potency against PKB. nih.gov
Similarly, structure-based design was employed to develop novel inhibitors of beta-II tryptase, a serine protease involved in allergic diseases. nih.gov Starting from known inhibitors of a related enzyme, factor Xa, researchers used X-ray structure-driven modifications to optimize potency and pharmacokinetic properties. This led to the design of potent and orally bioavailable 4-(3-aminomethylphenyl)piperidinyl-1-amides. nih.gov
In another example, computational approaches were used to design 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as potent inhibitors of dipeptidyl peptidase-4 (DPP4), a target for managing type 2 diabetes. researchgate.netnih.gov Molecular docking studies confirmed that the designed compounds had appropriate binding interactions within the active site of the DPP4 enzyme. researchgate.netnih.gov
Table 1: Application of Design Principles to 4-Aminopiperidine Scaffolds
| Target Enzyme | Scaffold/Derivative Series | Design Principle(s) | Key Findings & Outcomes |
|---|---|---|---|
| Protein Kinase B (PKB/Akt) | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Structure-Based Design | Optimization of substituents on the piperidine scaffold led to potent and selective inhibitors with improved oral bioavailability. researchgate.netnih.gov |
| Beta-II Tryptase | 4-(3-aminomethylphenyl)piperidinyl-1-amides | Structure-Based Design | X-ray structure-driven modifications resulted in potent, selective, and orally bioavailable inhibitors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By establishing a correlation, QSAR models can be used to predict the activity of new, hypothetical analogs, thereby prioritizing synthetic efforts.
A QSAR study was conducted on a series of 1,2,3-triazolopiperidine derivatives as inhibitors of the DPP-4 enzyme. scispace.com The goal was to develop a model that could predict the half-maximal inhibitory concentration (IC50) based on calculated molecular descriptors. The best-performing QSAR model developed in the study is represented by the following equation:
IC50 = 875.5116 + (-7400.27 * qH35) + (-0.00133 * Eat.is) + (-3230.72 * qN23) + (3.30277 * µ) scispace.com
This multilinear regression model achieved a squared correlation coefficient (r²) of 0.594. scispace.com The descriptors in the model represent specific physicochemical properties of the molecules:
qH35 and qN23: These represent the partial atomic charges on a specific hydrogen and nitrogen atom, respectively. They are electronic descriptors that relate to the molecule's ability to engage in electrostatic interactions.
Using this validated QSAR model, researchers designed a set of new hypothetical analogs by introducing different substituents onto the triazolopiperidine scaffold. The model was then used to predict the IC50 values of these new compounds. This theoretical screening allows chemists to focus on synthesizing candidates with the highest predicted potency. For example, the model predicted that introducing a cyano (-CN) substituent would result in a highly potent compound with a theoretical IC50 value of 1.61 nM. scispace.com
Table 2: Predicted IC50 Values for Hypothetical 1,2,3-Triazolopiperidine Analogs Based on QSAR Model
| Substituent (R) | Predicted IC50 (nM) |
|---|---|
| -CHO | 13.91 |
| -COCH3 | 25.13 |
| -COOCH3 | 31.62 |
| -CONH2 | 34.69 |
| -COOH | 40.54 |
| -CN | 1.61 |
| -NO2 | 19.33 |
Data sourced from a QSAR study on 1,2,3-triazolopiperidine derivatives. scispace.com
This approach demonstrates the power of QSAR in drug discovery. By quantifying the relationship between structure and activity, it provides a rational basis for designing novel molecules with potentially improved therapeutic properties, guiding synthetic chemistry toward the most promising compounds based on the this compound scaffold and its analogs.
Chemical Reactivity, Functionalization, and Derivatization of 4 Amino 1 Piperidinepropanol
Reactions at the Amino Functionality: Acylations, Alkylations, and Amide Formations
The primary amino group at the C-4 position of the piperidine (B6355638) ring is a key site for functionalization. As a potent nucleophile, it readily participates in reactions such as acylations, alkylations, and amide bond formations.
Acylations and Amide Formations: The primary amine can be acylated using various acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide array of substituents. For instance, reaction with an acyl chloride (R-COCl) in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) yields the N-acylated derivative. researchgate.net The formation of amides is a common strategy in medicinal chemistry to modify the properties of a lead compound.
Alkylations: N-alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to yield the mono-alkylated product. Direct N-alkylation of amino acids and related compounds with alcohols has also been developed as a sustainable alternative, often catalyzed by transition metals and producing water as the only byproduct. nih.gov While the tertiary amine of the piperidine ring is generally unreactive towards acylation, it can undergo alkylation with reactive alkylating agents to form quaternary ammonium (B1175870) salts.
The table below summarizes common reactions at the primary amino group.
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl Amine |
Selective Functionalization of Primary and Secondary Amino Groups
In the context of 4-amino-1-Piperidinepropanol, the key challenge is the selective functionalization of the primary amino group in the presence of the tertiary ring nitrogen and the primary hydroxyl group. The tertiary amine is generally non-nucleophilic under standard acylation conditions. Therefore, selectivity between the primary amine and the primary alcohol becomes the main focus. Under basic or neutral conditions, the primary amine is typically more nucleophilic than the primary alcohol, allowing for selective N-acylation or N-alkylation.
Conversely, the reactivity of the amino group can be suppressed by protonation under acidic conditions, which allows for selective reactions at other sites. beilstein-journals.org This difference in reactivity under varying pH conditions is a cornerstone for the selective functionalization of amino alcohols.
Strategies for Protecting Group Manipulations
To achieve selective transformations in a multi-step synthesis involving polyfunctional molecules like this compound, the use of protecting groups is indispensable. d-nb.infonih.gov An orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others, is often employed.
Amino Group Protection: The primary amine is commonly protected with groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is stable under a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). nih.gov The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. The use of 4-Amino-1-Boc-piperidine, a commercially available derivative, exemplifies this strategy, where the primary amine is pre-protected to allow for modifications at other positions. fishersci.co.uk
Hydroxyl Group Protection: The primary alcohol can be protected as an ether, for instance, a tert-butyl (tBu) ether or a benzyl (B1604629) (Bzl) ether. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are also widely used and can be removed with fluoride (B91410) ion sources.
The choice of protecting groups is critical and is dictated by the planned synthetic route and the stability of the groups to the subsequent reaction conditions. iris-biotech.decreative-peptides.com
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Primary Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Primary Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂/Pd) |
| Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) |
| Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenation (H₂/Pd) |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |
Reactions at the Hydroxyl Functionality: Esterifications, Etherifications, and Oxidation Reactions
The 3-hydroxypropyl substituent on the piperidine nitrogen provides a primary alcohol functionality that is amenable to a variety of transformations. nih.gov
Esterifications: The hydroxyl group can be readily converted into an ester through reaction with an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, coupling with a carboxylic acid using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be employed.
Etherifications: Formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Methylation to form the corresponding methyl ether is a common derivatization. researchgate.net
Regioselective Modifications of the Primary Alcohol
Achieving regioselective modification of the primary alcohol in the presence of the primary amine requires strategic planning. As the amino group is generally more nucleophilic, direct reaction without protection will likely lead to N-functionalization. Therefore, two main strategies are employed for selective O-functionalization:
Amine Protection: The primary amine can be protected with a suitable group (e.g., Boc), rendering it non-nucleophilic. Subsequent reactions will then occur exclusively at the hydroxyl group. The protecting group can be removed later in the synthesis.
Reaction Condition Control: Performing the reaction under strongly acidic conditions protonates the amino group, forming an ammonium salt. beilstein-journals.org This effectively deactivates its nucleophilicity, allowing acylating agents to react selectively with the neutral hydroxyl group. beilstein-journals.org
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid depending on the oxidant and reaction conditions.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) are effective for this purpose. This transformation yields 3-(4-aminopiperidin-1-yl)propanoic acid or its derivatives.
Transformations of the Piperidine Ring System
Beyond the functional groups on the side chains, the piperidine ring itself can be a target for modification, leading to structurally diverse derivatives. nih.govresearchgate.net
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring. d-nb.info Rhodium-catalyzed C-H insertion reactions, for example, can introduce new substituents at specific positions. nih.govnih.gov The site of functionalization (e.g., C-2, C-3, or C-4) can often be controlled by the choice of catalyst and the nature of the protecting group on the ring nitrogen. d-nb.infonih.gov This powerful strategy allows for late-stage diversification of the piperidine core.
Ring Oxidation: The piperidine ring can undergo oxidation, particularly at the carbon atoms alpha to the nitrogen. For example, oxidation of N-substituted piperidines can lead to the formation of lactams (piperidin-2-ones). researchgate.netresearchgate.net Reagents like mercury(II)-EDTA have been used for such transformations. researchgate.net
Ring Rearrangement and Expansion/Contraction: While less common for pre-formed piperidines, ring-restructuring reactions can be employed in the synthesis of piperidine analogs. These methods typically involve building the ring from acyclic precursors or rearranging smaller ring systems like pyrrolidines. researchgate.net
N-Alkylation and N-Acylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a key site for N-alkylation and N-acylation reactions. These reactions, however, require careful consideration of chemoselectivity due to the presence of the primary amino and hydroxyl groups.
N-Alkylation:
The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various synthetic methods. A common approach involves the reaction with alkyl halides. To achieve selective N-alkylation of the piperidine nitrogen, the more nucleophilic primary amino group would likely need to be protected.
General conditions for N-alkylation of piperidines often involve the use of a base to deprotonate the secondary amine, followed by reaction with an alkylating agent.
| Reagent Class | Specific Reagents | Base | Solvent | Temperature |
| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | K₂CO₃, NaH, Triethylamine | DMF, Acetonitrile, THF | Room Temperature to Reflux |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, Methanol (B129727) | Room Temperature |
Data derived from general principles of piperidine chemistry.
For the selective N1-alkylation of a molecule like this compound, a two-step process would likely be employed. First, the primary amino group would be protected, for instance, with a Boc (tert-butoxycarbonyl) group. The subsequent N-alkylation of the piperidine nitrogen could then be performed, followed by the deprotection of the primary amino group.
N-Acylation:
N-acylation of the piperidine nitrogen introduces an acyl group, forming an amide linkage. This transformation can modify the electronic and steric properties of the molecule. Similar to N-alkylation, selective acylation of the piperidine nitrogen in the presence of a primary amine and a hydroxyl group is a significant challenge. The primary amine is generally more nucleophilic than the secondary piperidine amine and would react preferentially.
Therefore, a protection strategy for the primary amine is typically necessary to achieve selective N-acylation of the piperidine ring.
| Acylating Agent | Catalyst/Base | Solvent | Temperature |
| Acyl Chlorides | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to Room Temperature |
| Acid Anhydrides | DMAP (catalytic), Triethylamine | Dichloromethane, Acetonitrile | Room Temperature |
| Carboxylic Acids | DCC, EDC (coupling agents) | Dichloromethane, DMF | 0 °C to Room Temperature |
Data compiled from established protocols for the acylation of secondary amines.
Ring Expansions and Contractions for Novel Heterocyclic Architectures
The modification of the piperidine scaffold itself, through ring expansion or contraction, can lead to the formation of novel heterocyclic architectures. These transformations can significantly alter the three-dimensional shape and biological activity of the resulting molecules.
Ring Expansions:
The expansion of the six-membered piperidine ring to a seven-membered azepane ring or larger can be accomplished through various rearrangement reactions. One common strategy involves the formation of an intermediate that facilitates the insertion of a carbon atom into the ring. For instance, the reaction of N-substituted piperidines with diazo compounds in the presence of a suitable catalyst can lead to ring-enlarged products rsc.org. Another approach involves the rearrangement of 2-(1-hydroxyalkyl)piperidines.
Ring Contractions:
The contraction of the piperidine ring to a five-membered pyrrolidine (B122466) ring is another valuable transformation for generating structural diversity. Photochemical methods have been reported for the ring contraction of N-acyl or N-sulfonyl piperidine derivatives nih.gov. These reactions often proceed through a Norrish-type II reaction, involving an intramolecular hydrogen abstraction followed by cyclization and cleavage.
Another approach involves oxidative rearrangement of N-H or N-aryl piperidines. For instance, treatment of N-benzoyl piperidines with specific reagents can induce a ring contraction to the corresponding N-benzoyl pyrrolidines. The applicability of these methods to a substrate like this compound would likely require initial protection of the primary amino and hydroxyl groups, followed by functionalization of the piperidine nitrogen to facilitate the desired rearrangement.
| Transformation | General Method | Reagents/Conditions | Potential Product from Derivative |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Nitrous acid on a 2-aminomethylpiperidine derivative | Azepane derivative |
| Ring Expansion | Reaction with Diazo Compounds | Diazoacetate, Rh(II) catalyst | Substituted azepane |
| Ring Contraction | Photochemical Rearrangement | UV light on an N-acylpiperidine derivative | Pyrrolidine derivative |
| Ring Contraction | Oxidative Rearrangement | Silver-mediated deconstructive bromination of an N-benzoylpiperidine derivative | N-benzoylpyrrolidine derivative |
This table is based on general methodologies for piperidine ring transformations and represents hypothetical applications to derivatives of this compound.
Introduction of New Stereocenters and Chiral Pool Applications
The synthesis of enantiomerically pure piperidine derivatives is of great interest in medicinal chemistry. While this compound is itself achiral, it can serve as a scaffold for the introduction of new stereocenters, or a chiral variant of it could be used as a building block in the synthesis of more complex chiral molecules.
The diastereoselective functionalization of the piperidine ring can be achieved by leveraging the existing substituents to direct the approach of incoming reagents. For instance, the reduction of a ketone at a position on the piperidine ring can be influenced by the steric bulk of the N-substituent, leading to the preferential formation of one diastereomer of the resulting alcohol.
Furthermore, if a chiral version of this compound were synthesized, for example by using a chiral starting material or through asymmetric synthesis, it could be used as a chiral building block beilstein-journals.orgnih.gov. Such a chiral intermediate would be valuable for the synthesis of enantiomerically pure pharmaceutical agents. The synthesis of chiral 4-amino-3-hydroxypiperidine (B1396542) derivatives has been reported, highlighting the feasibility of creating stereochemically defined piperidine scaffolds nih.gov. These approaches often utilize asymmetric hydrogenation or employ starting materials from the chiral pool, such as amino acids or sugars.
The development of stereoselective reactions on the this compound framework would allow for the controlled generation of multiple stereocenters, leading to a library of stereochemically diverse compounds for biological screening.
Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound in the contexts outlined in the requested article structure. Extensive searches for its application as a precursor for specific polycyclic systems, its role in particular cycloaddition reactions, its utilization in ligand design for catalysis, or as a scaffold for advanced materials and supramolecular assemblies did not yield relevant research findings.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided detailed outline. The topics listed below, which were requested for inclusion, are not documented in publicly available research literature for this specific compound:
4 Amino 1 Piperidinepropanol As a Versatile Synthetic Building Block and Scaffold
Scaffold for the Development of Advanced Materials and Supramolecular Assemblies
Without supporting data and research findings, generating content for these sections would compromise the factual accuracy and scientific integrity of the article.
Incorporation into Polymer Backbones for Functional Materials
The bifunctionality of 4-amino-1-piperidinepropanol, possessing both an amino and a hydroxyl group, allows for its integration into polymer chains through various polymerization techniques. The primary amine can readily participate in reactions such as amidation and imination, while the hydroxyl group can undergo esterification and etherification. This dual reactivity enables its use as a monomer or a functionalizing agent to impart specific properties to polymeric materials.
While direct research on the incorporation of this compound into polymer backbones is limited in publicly available literature, the principles of polymer chemistry suggest several potential pathways. For instance, it could be reacted with diacids or their derivatives to form poly(ester amides) or with diisocyanates to produce polyurethanes. The piperidine (B6355638) ring, once part of the polymer backbone or as a side chain, can influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and basicity. The presence of the tertiary amine within the piperidine ring can also offer sites for quaternization, leading to the development of cationic polymers with applications in areas like gene delivery or as antimicrobial agents.
| Potential Polymer Type | Reactant for this compound | Potential Functional Properties |
| Poly(ester amide)s | Diacids, Diacyl chlorides | Biodegradability, pH-responsiveness |
| Polyurethanes | Diisocyanates | Elasticity, Thermal stability |
| Cationic Polymers (post-modification) | Alkyl halides (for quaternization) | Gene delivery, Antimicrobial activity |
Self-Assembly Studies and Crystal Engineering Applications
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by understanding and utilizing intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Molecules containing piperidine rings are of significant interest in this area due to the ring's conformational flexibility (chair and boat conformations) and the ability of the nitrogen atom to act as a hydrogen bond acceptor.
The this compound molecule possesses multiple sites capable of forming strong and directional hydrogen bonds: the primary amine (donor), the hydroxyl group (donor and acceptor), and the piperidine nitrogen (acceptor). This combination of functional groups makes it a promising candidate for the construction of predictable supramolecular architectures.
The propanol (B110389) side chain adds a degree of flexibility and extends the reach of the hydrogen-bonding groups, which can be a critical factor in determining the final crystal packing. The potential for this molecule to co-crystallize with other molecules (coformers) that have complementary hydrogen bonding sites opens up possibilities for creating a wide range of crystalline materials with tailored properties, such as modified solubility or stability, which is of particular interest in the pharmaceutical industry.
| Functional Group | Hydrogen Bonding Capability | Potential Role in Self-Assembly |
| Primary Amine (-NH2) | Donor | Formation of N-H···O and N-H···N bonds |
| Hydroxyl (-OH) | Donor and Acceptor | Formation of O-H···O and O-H···N bonds |
| Piperidine Nitrogen | Acceptor | Formation of N···H-O and N···H-N bonds |
Mechanistic Investigations of Molecular Interactions Involving 4 Amino 1 Piperidinepropanol Non Clinical Contexts
Enzyme-Substrate Analog Studies Using 4-amino-1-Piperidinepropanol Derivatives in vitro (Non-Clinical)
Derivatives built upon the 4-amino-1-piperidine scaffold serve as valuable tools in enzyme-substrate analog studies. By modifying the core structure, researchers can probe the specific interactions within an enzyme's active site, elucidating the roles of different functional groups in binding and catalysis. These investigations are critical for the rational design of specific enzyme inhibitors.
The inhibitory potential of this compound derivatives against various enzymes is quantified through kinetic studies and binding affinity assays. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways. nih.govresearchgate.net Optimization of substituents on the piperidine (B6355638) ring led to compounds with nanomolar inhibitory concentrations. nih.gov
For instance, the introduction of a carboxamide linker between the piperidine core and a lipophilic group resulted in potent and orally bioavailable inhibitors of PKB. nih.govresearchgate.net The selectivity of these compounds is often assessed against closely related kinases, such as Protein Kinase A (PKA), to ensure target specificity. Some derivatives have shown up to 150-fold selectivity for PKB over PKA. nih.govresearchgate.net
| Compound Derivative Class | Target Enzyme | Inhibition Type | Potency | Selectivity Highlight |
|---|---|---|---|---|
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-Competitive | Nanomolar (nM) IC50 | Up to 150-fold selective over PKA |
X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-ligand complexes, offering profound insights into the molecular basis of inhibition. nih.govspringernature.com The crystal structure of a representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative (compound 21) in complex with PKBβ has been determined. nih.gov
This co-crystal structure revealed that the inhibitor binds in a manner similar to other related compounds. Key interactions include the 4-amino group of the piperidine ring forming hydrogen bonds with the side chain of Glutamate-236 and the backbone carbonyl of Glutamate-279 within the enzyme's active site. nih.gov Furthermore, the basic amino group establishes a favorable close contact with the sulfur atom of Methionine-282 (approximately 3.5 Å), an interaction that is absent in the related kinase PKA and contributes to the observed selectivity. nih.gov The lipophilic portion of the inhibitor, in this case, a 4-chlorophenyl ring, occupies the P-loop lipophilic pocket of the enzyme. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interactions (Non-Clinical, Non-Human)
Beyond enzymes, derivatives of this compound are extensively studied for their interactions with various receptors, particularly in non-human, preclinical models. These studies aim to characterize the binding affinity, selectivity, and functional activity of these compounds at specific receptor subtypes.
Radioligand binding assays are a cornerstone technique for determining the affinity (expressed as the inhibition constant, Ki) and selectivity of a compound for different receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is competed off by the unlabeled test compound.
Studies on a series of piperidine-based compounds have been performed to measure their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors using rat liver homogenates. nih.gov For the σ1 receptor, 3H-pentazocine is commonly used as the radioligand. nih.gov These assays have revealed that modifications to the piperidine scaffold significantly impact both affinity and selectivity. For example, certain 4-(2-aminoethyl)piperidine derivatives show high affinity for the σ1 receptor. nih.gov Similarly, the piperidine propanol (B110389) derivative RO 25-6981 has been identified as a high-affinity and selective blocker of NMDA receptors containing the NR2B subunit, with its binding characteristics determined using [3H]RO 25-6981. nih.gov
| Compound Class | Target Receptor | Radioligand Used | Measured Parameter | Affinity Range |
|---|---|---|---|---|
| Benzylpiperidine derivatives | Sigma-1 (σ1) | 3H-pentazocine | Ki | Low nanomolar (nM) |
| Benzylpiperidine derivatives | Sigma-2 (σ2) | - | Ki | Variable; used to determine selectivity |
| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ1) | - | Ki | High affinity reported |
Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental data by providing a dynamic and atomistic view of ligand-receptor interactions. nih.govdntb.gov.ua
Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize structure-activity relationships. For piperidine derivatives targeting the σ1 receptor, docking poses have suggested crucial interactions. For instance, the protonated piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126. nih.gov A π–cation interaction between the ionized nitrogen and a Phenylalanine residue (Phe107) can further stabilize the complex. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of these interactions over time. nih.govyoutube.com Simulations of piperidine derivatives in the σ1 receptor binding site have confirmed the importance of the ionic interaction with Glu172. nih.gov Per-residue binding free energy decomposition from MD simulations of 4-(2-aminoethyl)piperidine derivatives has shown that interactions with a lipophilic binding pocket (comprising residues like Leu105, Leu182, and Tyr206) are responsible for differences in σ1 receptor affinity. nih.govresearchgate.net These simulations help explain why small changes, such as the addition of a methyl group to the piperidine nitrogen, can significantly alter binding affinity by modifying lipophilic interactions within the binding pocket. nih.gov
Biophysical Characterization of Protein-Ligand Interactions
A variety of biophysical techniques are employed to characterize the thermodynamic and kinetic properties of the interactions between proteins and ligands derived from this compound. These methods provide data on binding affinity, stoichiometry, and the energetic forces driving the interaction. While specific biophysical data for the parent compound are not detailed in the provided context, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods used for such characterizations, yielding data on binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and association/dissociation rate constants. embl-hamburg.de These approaches are essential for a comprehensive understanding of the molecular recognition process.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
No research data is available on the use of Isothermal Titration Calorimetry to analyze the thermodynamic properties of molecular interactions involving this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
No research data is available on the use of Surface Plasmon Resonance to determine the binding kinetics of molecular interactions involving this compound.
Advanced Analytical Methodologies for Research and Characterization of 4 Amino 1 Piperidinepropanol and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a polar molecule like 4-amino-1-Piperidinepropanol, which contains both a secondary amine and a primary alcohol, various chromatographic strategies are employed to ensure accurate purity assessment and separation from related impurities or derivatives.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally sensitive compounds like this compound. csfarmacie.cz Due to the absence of a strong chromophore in the molecule's native structure, direct detection by UV-Vis spectrophotometry offers limited sensitivity. nih.govresearchgate.net To overcome this, several strategies involving derivatization or alternative detection methods are utilized.
Pre-column Derivatization: This approach involves chemically modifying the analyte to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag before chromatographic separation. thermofisher.comlibretexts.orgsdiarticle4.com This not only enhances detection sensitivity but can also improve the chromatographic behavior of the polar analyte on reversed-phase columns. thermofisher.com A simple, sensitive, and accurate reversed-phase HPLC (RP-HPLC) method can be established using pre-column derivatization with reagents like 4-toluenesulfonyl chloride (PTSC). nih.gov For the primary amino group, reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) are commonly used. thermofisher.comlibretexts.orgsdiarticle4.com OPA and FMOC-Cl are particularly effective, reacting under mild conditions to form stable, highly fluorescent derivatives, enabling detection at very low concentrations. thermofisher.comlibretexts.org
Alternative Detection Methods: When derivatization is not desirable, other detection techniques can be coupled with HPLC. Charged Aerosol Detection (CAD) is a universal method that can detect any non-volatile analyte, making it suitable for compounds without a UV chromophore. researchgate.net Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, offering high selectivity and sensitivity without the need for derivatization. sielc.com
| Technique | Column Type | Derivatization Reagent | Detection Method | Advantages |
|---|---|---|---|---|
| RP-HPLC | C18, C8 | 4-Toluene Sulfonyl Chloride (PTSC) | UV-Vis | Good accuracy and sensitivity for piperidine (B6355638) moiety. nih.gov |
| RP-HPLC | C18 | o-Phthalaldehyde (OPA) + Thiol | Fluorescence (FLD) | High sensitivity for primary amines, rapid reaction. thermofisher.comsdiarticle4.com |
| RP-HPLC | C18 | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence (FLD) | Stable derivatives for primary and secondary amines. thermofisher.comlibretexts.org |
| RP-HPLC | C18 | None (with ion-pairing agent) | Charged Aerosol Detection (CAD) | Universal detection for non-volatile analytes. researchgate.net |
| LC-MS | C18 | None | Mass Spectrometry (MS) | High selectivity, sensitivity, and structural information. sielc.com |
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. The inherent polarity and hydrogen-bonding capacity of the amino and hydroxyl groups in this compound make it non-volatile, necessitating chemical derivatization prior to GC analysis. Derivatization masks these polar functional groups, increasing the analyte's volatility and thermal stability, and improving chromatographic peak shape.
Common derivatization approaches for amino alcohols include:
Silylation: This involves replacing the active hydrogens on the amine and alcohol groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used. TBDMS derivatives are notably more stable and less sensitive to moisture than TMS derivatives.
Acylation: This method uses reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to introduce acyl groups. nih.govsemanticscholar.org The resulting fluorinated derivatives are highly volatile and exhibit excellent sensitivity with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI-MS) mode. semanticscholar.org
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides mass information for identification and structural confirmation based on characteristic fragmentation patterns. nih.gov
| Derivatization Type | Reagent | Abbreviation | Target Functional Groups | Key Advantage |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Common, effective for increasing volatility. |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2 | Forms more stable, moisture-resistant derivatives. |
| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Produces highly volatile derivatives. nih.gov |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 | Excellent for sensitive detection (ECD, NCI-MS). |
While this compound itself is not chiral, many of its derivatives or structurally related compounds possess stereogenic centers, making the separation of enantiomers a critical analytical task. Chiral chromatography is the definitive method for determining enantiomeric excess (ee). nih.gov This can be achieved using either HPLC or GC equipped with a chiral stationary phase (CSP). csfarmacie.cznih.gov
Chiral HPLC: A wide array of CSPs are available for HPLC, each offering different chiral recognition mechanisms. For the separation of chiral amines and amino alcohols, common CSPs include:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose, such as Chiralpak® IA and IB, are broadly applicable and can be used with a wide range of mobile phases. researchgate.net
Macrocyclic Glycopeptide CSPs: These phases (e.g., vancomycin, teicoplanin) are effective for separating amino acids and related compounds under reversed-phase or polar organic conditions. csfarmacie.cz
Crown Ether CSPs: These are particularly well-suited for the separation of compounds containing a primary amino group, such as amino acids and amino alcohols. nih.govchromatographyonline.com
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
Chiral GC: For volatile chiral derivatives, enantioselective GC is a powerful alternative. CSPs for GC are typically based on cyclodextrin (B1172386) derivatives or chiral amino acid derivatives, such as Chirasil-Val. nih.gov Similar to achiral GC, derivatization of the analyte is often required to ensure sufficient volatility for analysis. nih.gov
| Chromatography | CSP Type | Examples | Typical Analytes |
|---|---|---|---|
| HPLC | Polysaccharide-based | Chiralpak® IA/IB/IC | Broad range of chiral compounds, including piperidine derivatives. researchgate.net |
| HPLC | Crown Ether-based | ChiroSil®, CROWNPAK® | Primary amines, amino acids, amino alcohols. nih.govchromatographyonline.com |
| HPLC | Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Amino acids, peptides, polar compounds. csfarmacie.cz |
| GC | Cyclodextrin-based | Derivatized β- and γ-cyclodextrins | Volatile and semi-volatile chiral compounds. |
| GC | Amino Acid-based | Chirasil-Val | Derivatized amino acids, amines, alcohols. nih.gov |
Mass Spectrometry for Precise Mass Measurement and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. nih.gov It is often coupled with a chromatographic inlet (LC-MS or GC-MS) to analyze complex mixtures. scielo.br
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₁₈N₂O), the theoretical exact mass of its protonated ion [M+H]⁺ is 159.15429. HRMS can easily distinguish this from other ions with the same nominal mass but different elemental compositions, such as the [M+H]⁺ ion of C₉H₂₂N₂ (exact mass 159.18558), thereby confirming the compound's identity with high confidence. This technique is crucial for confirming the products of synthetic reactions and identifying unknown metabolites or degradants. nih.gov
| Compound | Formula | Ion | Calculated Exact Mass | Resolving Power Needed |
|---|---|---|---|---|
| This compound | C₈H₁₈N₂O | [M+H]⁺ | 159.15429 | ~5,100 |
| Example Isomer | C₉H₂₂N₂ | [M+H]⁺ | 159.18558 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. scielo.brpacific.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. unito.it This process provides a structural "fingerprint" of the molecule. nih.gov
For this compound and its derivatives, MS/MS is vital for identifying metabolites or degradation products. researchgate.netrsc.org The fragmentation patterns can reveal modifications to the parent structure. Based on studies of similar piperidine alkaloids, characteristic fragmentation pathways can be predicted: nih.gov
Neutral Loss of Water: The propanol (B110389) side chain can readily lose a molecule of water (H₂O, 18 Da).
Cleavage of the N-C Bond: The bond between the piperidine nitrogen and the propyl side chain is a likely point of cleavage.
Ring Opening/Cleavage: The piperidine ring itself can undergo fragmentation, leading to characteristic lower-mass ions. rsc.org
By analyzing the masses of the product ions, researchers can pinpoint the location of metabolic changes, such as hydroxylation, N-dealkylation, or conjugation, providing a detailed picture of the compound's biotransformation. researchgate.netrsc.org
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 159.15 | Loss of water from propanol group | 141.14 | H₂O |
| 159.15 | Cleavage of N-propyl bond (charge on piperidine) | 101.10 | C₃H₆N |
| 159.15 | Cleavage of N-propyl bond (charge on side chain) | 59.07 | C₅H₁₀N |
| 101.10 | Piperidine ring fragmentation | Various | Various |
Specialized Spectroscopic Techniques for Complex Mixture Analysis
For the analysis of intricate mixtures, standard spectroscopic methods may be insufficient. Specialized and hyphenated techniques are employed to resolve, identify, and characterize individual components with high sensitivity and specificity.
Hyphenated techniques represent a powerful class of analytical tools that couple a separation technique with a spectroscopic detection method online. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy, making it ideal for the analysis of complex samples containing this compound and its analogues. actascientific.comrjpn.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in modern pharmaceutical analysis. anveshanaindia.com It pairs the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net For a mixture containing this compound and its derivatives, an LC system would first separate the individual compounds based on their physicochemical properties (e.g., polarity, size). As each compound elutes from the chromatography column, it is ionized and introduced into the mass spectrometer.
The mass spectrometer provides two critical pieces of information: the mass-to-charge ratio (m/z), which helps determine the molecular weight of the compound, and its fragmentation pattern. This fragmentation pattern, generated through techniques like tandem mass spectrometry (MS/MS), serves as a molecular fingerprint that can be used to elucidate the structure of the compound or identify it by comparison to known standards. nih.gov The high sensitivity of LC-MS makes it particularly valuable for detecting trace-level impurities and degradation products.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While LC-MS is excellent for providing molecular weight and fragmentation data, it can sometimes be insufficient for the complete structural elucidation of unknown compounds, especially for distinguishing between isomers. researchgate.net LC-NMR addresses this gap by directly coupling the HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy, arguably the most powerful technique for molecular structure determination. nih.govmdpi.com
As chromatographic peaks elute from the column, they are directed into a specialized NMR flow probe where spectra (e.g., ¹H NMR, ¹³C NMR) can be acquired. researchgate.net This provides unambiguous structural information about each component in the mixture without the need for prior isolation. mdpi.com Recent advancements, including higher magnetic field strengths and the development of cryogenic probes, have significantly improved the sensitivity of LC-NMR, making it a more practical tool for pharmaceutical research. researchgate.net The combination of LC with both NMR and MS (LC-NMR-MS) offers a comprehensive platform for the rapid and definitive characterization of compounds in complex mixtures. researchgate.netnih.gov
Table 1: Representative LC-MS Data for a Hypothetical Mixture Containing this compound
| Retention Time (min) | Compound ID | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| 4.2 | Impurity A (Starting Material) | 100.12 | 83.1, 56.1 |
| 5.8 | This compound | 159.25 | 142.2, 114.1, 98.1 |
| 7.1 | Derivative B (N-acetylated) | 201.28 | 159.2, 142.2, 114.1 |
| 8.5 | Byproduct C (Dimer) | 316.49 | 159.2, 142.2 |
Many organic molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The chiral center in this compound is located at the carbon atom bearing the hydroxyl group in the propanol side chain. While enantiomers have identical physical properties like boiling point and solubility, they can exhibit different biological activities. Therefore, the ability to analyze and quantify the enantiomeric composition of a sample is critical.
Circular Dichroism (CD) spectroscopy is a powerful technique used for studying chiral molecules. researchgate.netnih.gov It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A non-chiral molecule will not absorb the two types of polarized light differently and thus produces no CD signal. In contrast, a chiral molecule will interact differently with left- and right-circularly polarized light, resulting in a characteristic CD spectrum.
For this compound and its chiral derivatives, CD spectroscopy can be used to:
Confirm Chirality: The presence of a CD signal confirms the chiral nature of the molecule.
Determine Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration (R or S) of an enantiomer can be determined. nih.gov
Assess Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for the quantitative determination of the purity of an enantiomerically enriched sample. morressier.com
Research has shown that the piperidine ring structure can significantly influence the chiroptical properties and CD spectra of molecules, making this technique particularly relevant for this class of compounds. sci-hub.se The resulting spectrum provides a unique fingerprint for a specific enantiomer, with its mirror-image counterpart producing an equal and opposite spectrum.
Table 2: Illustrative Circular Dichroism Data for the Enantiomers of this compound
| Wavelength (nm) | (R)-4-amino-1-Piperidinepropanol Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-4-amino-1-Piperidinepropanol Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +8500 | -8500 |
| 225 | -3200 | +3200 |
| 240 | +1500 | -1500 |
| 260 | 0 | 0 |
Future Research Directions and Unexplored Avenues for 4 Amino 1 Piperidinepropanol
Exploration of Novel Synthetic Paradigms for Enhanced Sustainability and Efficiency
The development of synthetic routes that are both economically viable and environmentally benign is a cornerstone of modern chemistry. Future research into the synthesis of 4-amino-1-Piperidinepropanol and its derivatives should prioritize green chemistry principles. This includes the use of amino acids instead of ammonia (B1221849) in the synthesis of piperidone, a related chemical, to create a more environmentally friendly process. researchgate.net The exploration of novel catalytic systems, biocatalysis, and flow chemistry methodologies could lead to significant improvements in yield, purity, and sustainability. The goal is to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate considerable waste, towards more streamlined and efficient processes. nih.govresearchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identifying or engineering enzymes for key synthetic steps. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for higher yields. | Development of continuous flow reactors for piperidine (B6355638) synthesis. |
| Green Solvents | Reduced toxicity and environmental persistence. | Investigating the use of water, supercritical fluids, or ionic liquids. |
| Catalytic Hydrogenation | Atom economy, cleaner reactions. | Asymmetric hydrogenation to control stereochemistry. nih.gov |
Deepening Understanding of Stereochemical Control in Derivatization Reactions
The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. This compound possesses chiral centers, and its derivatives can exist as multiple stereoisomers. A profound understanding and precise control of stereochemistry during derivatization are paramount for developing compounds with desired therapeutic effects. Future research should focus on diastereoselective and enantioselective synthetic methods. For instance, sequential enolate alkylations of templates like diketopiperazines have achieved excellent diastereoselectivity (>90% de) and high enantiomeric excess (>98% ee) in the synthesis of complex amino acids, a principle that could be adapted for piperidine derivatives. nih.govrsc.org Similarly, copper-promoted intramolecular aminooxygenation has been used to create 2,5-cis-pyrrolidines with high selectivity, demonstrating a potential strategy for controlling ring substitutions. nih.gov Investigating chiral catalysts, auxiliaries, and kinetic resolutions will be crucial in isolating specific, biologically active stereoisomers of this compound derivatives. nih.gov
Investigation into Unconventional Applications as a Building Block in Emerging Fields (e.g., Nanotechnology, Advanced Materials)
While the primary application of piperidine-based structures has been in medicinal chemistry, the unique physicochemical properties of this compound make it a candidate for applications in materials science and nanotechnology. The presence of primary amine and hydroxyl functional groups provides reactive handles for polymerization or grafting onto surfaces. This could enable the development of functional polymers, coatings, or nanoparticles with tailored properties. For example, piperidine-containing peptide antagonists have been conjugated with DOTA and labeled with Gallium-68 for use in positron emission tomography (PET) imaging, highlighting the scaffold's utility in creating advanced diagnostic agents. nih.gov Future research could explore the use of this compound in creating novel biomaterials, sensors, or as a component in metal-organic frameworks (MOFs).
Development of Next-Generation Computational Models for Predictive Research
The integration of computational chemistry into the research and development pipeline can significantly accelerate the discovery of novel compounds with desired properties. For this compound, the development of sophisticated computational models represents a promising frontier. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide deep insights into how structural modifications of the this compound scaffold influence its biological activity and physical properties.
QSAR models correlate variations in the chemical structure of compounds with their biological activities. nih.govnih.gov Advanced methods like 3D-QSAR (e.g., CoMFA and CoMSIA) and 4D-QSAR provide a more detailed understanding of the steric, electrostatic, and hydrophobic interactions that govern a molecule's function. nih.govmdpi.comresearchgate.net These models can be used to predict the activity of newly designed derivatives, thereby prioritizing synthetic efforts. researchgate.netmdpi.com Molecular docking studies can elucidate the binding modes of this compound derivatives with biological targets, such as proteins and enzymes, which is crucial for rational drug design. nih.govresearchgate.net
| Computational Model | Purpose | Application to this compound Research |
| QSAR (Quantitative Structure-Activity Relationship) | Predicts the biological activity of new compounds based on their chemical structure. nih.gov | To design and screen virtual libraries of derivatives for enhanced potency and selectivity. nih.govresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Creates 3D contour maps to visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. nih.gov | To guide the modification of the scaffold to improve target binding affinity. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target receptor. nih.gov | To identify potential biological targets and understand key binding interactions. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability and conformational changes of ligand-receptor complexes. | To assess the stability of the binding pose predicted by docking and to understand the dynamic nature of the interaction. |
| ADMET Prediction | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. mdpi.com | To filter out candidates with poor pharmacokinetic profiles early in the discovery process. |
Collaborative Research Initiatives and Interdisciplinary Applications
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to research. Progress in the areas outlined above will be significantly enhanced through partnerships between synthetic organic chemists, computational chemists, pharmacologists, materials scientists, and clinicians. For instance, the design of novel inhibitors for protein kinases based on piperidine scaffolds requires a synergistic effort involving computational modeling to predict activity, organic synthesis to create the compounds, and biochemical assays to validate their efficacy. ebi.ac.ukresearchgate.netnih.gov Similarly, the development of new materials based on this compound would benefit from the combined expertise of polymer chemists and materials engineers. Such collaborative initiatives will be essential to translate fundamental research into practical applications, whether in medicine, diagnostics, or advanced materials.
Q & A
Q. What are the established synthetic pathways for 4-amino-1-Piperidinepropanol, and what analytical techniques are used for its characterization?
- Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution, reductive amination, or catalytic hydrogenation. For example, in analogous compounds like 1-benzyl-4-piperidone derivatives, propionic anhydride reflux and subsequent ammonolysis are used to introduce functional groups . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., -NMR for proton environments and -NMR for carbon frameworks) and gas chromatography-mass spectrometry (GC/MS) for purity assessment. High-performance liquid chromatography (HPLC) can validate purity, as demonstrated in protocols for related piperidine analogs .
Q. What pharmacological targets are associated with this compound, and how are these identified experimentally?
- Methodological Answer : Pharmacological targets (e.g., opioid receptors, neurotransmitter transporters) are identified via receptor-binding assays and in vitro functional studies. For structurally similar piperidine derivatives, competitive binding assays using radiolabeled ligands (e.g., -naloxone for opioid receptors) are common . Target validation may include knock-out cell models or in vivo behavioral assays. Computational docking studies using software like AutoDock or Schrödinger Suite can predict binding affinities, guiding experimental prioritization .
Q. How is the purity of this compound determined in research settings?
- Methodological Answer : Purity is assessed via chromatographic methods (HPLC, GC) coupled with detectors such as UV-Vis or flame ionization. For instance, GC/MS with a retention time comparison to standards ensures compound identity and purity, as shown in synthetic protocols for carfentanil analogs . Quantitative NMR (qNMR) using an internal standard (e.g., trimethylsilyl propionate) provides additional validation. Batch-specific certificates of analysis, as described for 4-Anilino-1-Boc-piperidine, include detailed chromatograms and spectroscopic data .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the reported pharmacological effects of this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., solvent systems, assay sensitivity). Systematic replication studies should control for factors like pH, temperature, and cell line specificity. For example, divergent opioid receptor activation profiles may require side-by-side assays using identical buffers and cell membranes . Statistical tools (e.g., ANOVA with post-hoc tests) can identify significant outliers. Additionally, meta-analyses of published data, guided by frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant), help contextualize discrepancies .
Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Design of Experiments (DOE) methodologies, such as factorial designs, systematically evaluate variables (catalyst type, solvent polarity, reaction time). For example, optimizing 1-benzyl-4-piperidone synthesis involved testing propionic anhydride stoichiometry and reflux duration, achieving a 79.9% yield . Transition-metal catalysts (e.g., palladium on carbon for hydrogenation) or enzyme-mediated reactions may further enhance efficiency. Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy accelerates parameter optimization .
Q. What computational methods are employed to predict the reactivity and stability of this compound in different solvent systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties and solvation effects. Tools like COSMO-RS model solvent interactions, while molecular dynamics simulations assess conformational stability in polar vs. nonpolar media . For example, PubChem-derived SMILES strings enable cheminformatics platforms (e.g., RDKit) to generate 3D conformers for reactivity simulations . Experimental validation via accelerated stability studies (e.g., thermal stress at 40°C/75% RH) complements computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
